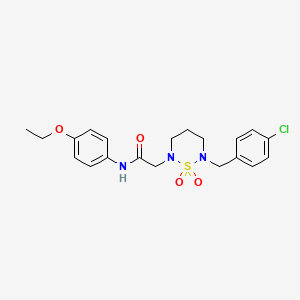

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-2-28-19-10-8-18(9-11-19)22-20(25)15-24-13-3-12-23(29(24,26)27)14-16-4-6-17(21)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSMCMRRNSEFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazine ring.

Attachment of the Ethoxyphenylacetamide Moiety: This step involves the acylation of the thiadiazine derivative with 4-ethoxyphenylacetic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Batch Processing: Using large-scale reactors to carry out each step sequentially.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazine ring, potentially converting it to a simpler amine derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and reduced thiadiazine derivatives.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.

Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

Pharmacology: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.

Biochemical Research: Used as a probe to study biochemical pathways and interactions at the molecular level.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiadiazine ring could mimic natural substrates or inhibitors, while the chlorobenzyl and ethoxyphenyl groups could enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following sections compare the target compound with structurally related analogs, focusing on physicochemical properties, synthetic yields, and substituent effects.

Thiadiazinan Derivatives

- N-(4-Chlorophenyl)-2-[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide (): This analog shares the thiadiazinan sulfone core and an acetamide group but differs in substituents: 3-methylbenzyl (vs. 4-chlorobenzyl) and 4-chlorophenyl (vs. 4-ethoxyphenyl).

- 6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile (): A SARM with a thiadiazinan sulfone core but linked to an isoquinoline-carbonitrile group. The absence of an acetamide moiety and presence of a nitrile highlight structural diversity in this class. Such modifications likely influence receptor selectivity and potency .

Thiadiazole and Imidazothiazole Derivatives

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (): This thiadiazole derivative shares a 4-chlorobenzyl group but lacks the thiadiazinan sulfone. It exhibits a melting point of 138–140°C and 82% yield. The thioether linkage may reduce oxidative stability compared to the sulfone in the target compound .

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) ():

An imidazothiazole derivative with dual chlorinated aryl groups. Its higher melting point (215–217°C) suggests stronger intermolecular forces, possibly due to planar aromatic systems absent in thiadiazinan derivatives .

Acetamide-Containing Analogs

- 2-(4-Chlorophenyl)-N-(4-methylbenzyl)-2-(N-propylacetamido)acetamide (): A non-heterocyclic acetamide with a branched alkyl chain. Its lower melting point (120–122°C) and higher molecular weight (372.16 g/mol) reflect flexibility and reduced crystallinity compared to rigid thiadiazinan systems .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

Features electron-withdrawing nitro and sulfonyl groups, contrasting with the electron-donating ethoxy group in the target compound. The nitro group may enhance reactivity but reduce metabolic stability .

Comparative Data Table

Research Findings and Implications

- Structural Effects on Solubility : The 1,1-dioxido group in thiadiazinan derivatives (e.g., target compound) likely improves aqueous solubility compared to thioether-containing thiadiazoles (e.g., 5j) .

- Substituent Impact : The 4-ethoxyphenyl group may confer better metabolic stability than electron-withdrawing groups (e.g., nitro in ) due to reduced electrophilicity .

- Thermal Properties : Thiadiazinan and thiadiazole derivatives generally exhibit moderate melting points (130–170°C), while imidazothiazoles show higher values (>200°C), reflecting differences in molecular rigidity .

Actividad Biológica

The compound 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide is a novel derivative belonging to the class of thiadiazinan compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 365.84 g/mol

The structure features a thiadiazinan core with a chlorobenzyl substituent and an ethoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazinan derivatives exhibit significant antimicrobial properties. For instance, structure-activity relationship studies have shown that certain substitutions on the thiadiazinan core enhance efficacy against various bacterial strains. The presence of a chlorobenzyl group in this compound may contribute to its increased potency against gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazinan Derivatives

| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 15 µg/mL |

| Compound B | Antifungal | Candida albicans | 10 µg/mL |

| 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide | Antibacterial | E. coli | 12 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cells.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of thiadiazinan derivatives, the following results were observed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC Values:

- MCF-7: 0.28 µg/mL

- A549: 0.52 µg/mL

These results indicate that the compound effectively inhibits cancer cell growth at low concentrations, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : It could disrupt bacterial cell wall synthesis or function through its structural components.

- Modulation of Gene Expression : Similar compounds have been shown to alter mRNA expression levels related to cell growth and apoptosis.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the thiadiazinane core followed by coupling with the acetamide moiety. For example, analogous compounds often require sequential alkylation, sulfonation, and amidation steps . To optimize efficiency:

- Use quantum chemical calculations (e.g., reaction path searches) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .

- Employ flow chemistry or catalytic systems (e.g., Pd-mediated cross-coupling) to enhance yield and reduce side products .

- Monitor reaction progress via in situ spectroscopy (e.g., NMR or IR) to identify bottlenecks .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons from the 4-ethoxyphenyl group at δ 6.8–7.2 ppm) and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm the dioxido-thiadiazinane ring conformation .

- FT-IR Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Advanced: How can computational methods enhance reaction design for this compound?

Methodological Answer:

- Reaction Path Search Algorithms : Use density functional theory (DFT) to model intermediates and transition states, prioritizing low-energy pathways .

- Machine Learning (ML) : Train models on existing thiadiazinane synthesis data to predict optimal solvents (e.g., DMF vs. THF) and temperatures .

- Molecular Dynamics Simulations : Study solvent effects on reaction kinetics, particularly for sulfonation steps .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) and outliers .

- Mechanistic Validation : Combine in vitro assays with target-specific studies (e.g., enzyme inhibition kinetics) to confirm mode of action .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., chlorobenzyl derivatives) .

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel for organic solvents) .

Advanced: How to design experiments to study its mechanism of action in biological systems?

Methodological Answer:

- Omics Approaches : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to prioritize in vitro validation .

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma and tissue homogenates .

Advanced: What strategies improve scalability while maintaining purity?

Methodological Answer:

- Process Intensification : Optimize reactor design (e.g., continuous stirred-tank reactors) to control exothermic reactions .

- Crystallization Engineering : Use anti-solvent addition or temperature cycling to enhance crystal purity and yield .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., sulfone content ≥98%) .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-Solvent Systems : Test DMSO-water or PEG-based solutions to improve aqueous solubility while maintaining bioactivity .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.